molecular formula C22H17O3P B1581535 2-(Triphenylphosphoranylidene)succinic anhydride CAS No. 906-65-0

2-(Triphenylphosphoranylidene)succinic anhydride

Cat. No.: B1581535
CAS No.: 906-65-0
M. Wt: 360.3 g/mol
InChI Key: CXYNGWAHZKOMJQ-UHFFFAOYSA-N
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Description

2-(Triphenylphosphoranylidene)succinic anhydride is an organic compound with the molecular formula C22H17O3P. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a triphenylphosphoranylidene group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

It is known to be a significant reagent in organic synthesis , suggesting that it interacts with various organic compounds.

Mode of Action

It is typically used as a nucleophilic and redox reagent in organic synthesis , indicating that it likely interacts with its targets through nucleophilic substitution or redox reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Triphenylphosphoranylidene)succinic anhydride. It is a white crystalline solid that can dissolve in organic solvents such as dichloromethane, chloroform, and ether . It is stable in air but may undergo hydrolysis when exposed to moisture . Therefore, the environment in which it is stored and used can significantly impact its effectiveness and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Triphenylphosphoranylidene)succinic anhydride can be synthesized through the reaction of triphenylphosphine with maleic anhydride. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of a phosphonium ylide intermediate, which then reacts with maleic anhydride to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may include the use of continuous flow reactors and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Triphenylphosphoranylidene)succinic anhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or tetrahydrofuran and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions with this compound depend on the type of reaction. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce diols or other reduced derivatives. Substitution reactions can result in a variety of substituted phosphoranylidene compounds .

Scientific Research Applications

2-(Triphenylphosphoranylidene)succinic anhydride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Triphenylphosphoranylidene)succinic anhydride is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and other applications, distinguishing it from simpler anhydrides and other phosphonium ylides .

Properties

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17O3P/c23-21-16-20(22(24)25-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYNGWAHZKOMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238215
Record name 2-(Triphenylphosphoranylidene)succinic anhydride
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Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

906-65-0
Record name (Triphenylphosphoranylidene)succinic anhydride
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Record name 2-(Triphenylphosphoranylidene)succinic anhydride
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Record name 906-65-0
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Record name 2-(Triphenylphosphoranylidene)succinic anhydride
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Record name 2-(triphenylphosphoranylidene)succinic anhydride
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Record name 2-(TRIPHENYLPHOSPHORANYLIDENE)SUCCINIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(Triphenylphosphoranylidene)succinic anhydride enhance the performance of lithium-ion batteries, particularly at high temperatures?

A1: Research indicates that this compound functions as an effective electrolyte additive in lithium-ion batteries. [, , ] Specifically, it contributes to the formation of a stable solid electrolyte interphase (SEI) on the surface of the battery's electrodes. [, ] This stable SEI layer is crucial for mitigating detrimental side reactions at high temperatures, thus enhancing the battery's cycle life and capacity retention. []

Q2: What makes the SEI formed with this compound superior at high temperatures?

A2: Studies using Li(Ni1/3Co1/3Mn1/3)O2/graphite cells revealed that this compound leads to an SEI layer rich in semi-carbonate compounds. [] This composition results in a thinner and less resistive SEI, which is beneficial for efficient lithium-ion transport even at elevated temperatures. []

Q3: Beyond lithium-ion batteries, are there other applications for this compound?

A3: Yes, this compound is a versatile reagent in organic synthesis. For instance, it reacts with Schiff's bases to yield 1,5-disubstituted 2-hydroxypyrroles. [, ] These heterocyclic compounds are valuable building blocks in the synthesis of various pharmaceuticals and biologically active molecules.

Q4: What insights have Electron Paramagnetic Resonance (EPR) studies provided into the structure of radicals derived from this compound?

A4: EPR/ENDOR spectroscopy on X-irradiated single crystals of this compound revealed the formation of a stable radical species. [] This radical arises from the loss of a hydrogen atom at the carbon positioned alpha to both the carbonyl (CO) and the phosphorus-carbon (CP) bonds. [] The observed hyperfine coupling tensors, supported by ab initio calculations, indicate significant spin delocalization within the succinic anhydride ring. []

Q5: What is the "captodative effect," and how does it relate to the stability of radicals derived from this compound?

A5: The "captodative effect" refers to the enhanced stabilization of a radical center through the simultaneous presence of an electron-withdrawing group (capto) and an electron-donating group (dative). [] In the radicals derived from this compound, the carbonyl group acts as the capto group, while the phosphoranylidene moiety serves as the dative group. [] This synergistic electronic effect contributes significantly to the stability of these radicals. []

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